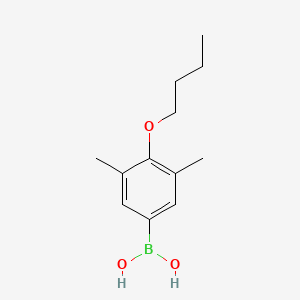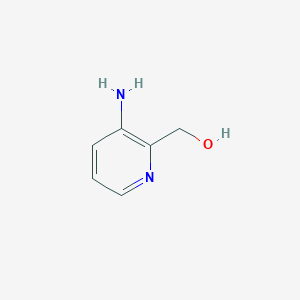
(4-Butoxy-3,5-dimethylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acids are a class of compounds widely recognized for their utility in various fields such as synthesis, catalysis, analytical chemistry, supramolecular chemistry, biology, and medicine. They serve as fundamental building blocks for constructing complex molecular architectures, including macrocycles, cages, dendritic structures, rotaxanes, and polymers. These compounds are known for their ability to form reversible condensation reactions, which is a cornerstone for creating one-pot reactions from simple starting materials to achieve intricate molecular nanostructures and polymeric materials .
Synthesis Analysis
The synthesis of boronic acids often involves regiocontrolled boronation followed by steps such as oxidative demethylation. For example, substituted 2-quinonyl boronic acids, which share a similar boronic acid moiety to (4-Butoxy-3,5-dimethylphenyl)boronic acid, have been synthesized from dimethoxy aromatic derivatives. These compounds exhibit interesting reactivity patterns, such as increased reactivity due to the boron substituent, which can lead to efficient domino processes combining Diels-Alder reactions with protodeboronation or dehydroboronation. This reactivity can be harnessed to achieve direct access to various regiosomeric adducts, demonstrating the synthetic versatility of boronic acids .
Molecular Structure Analysis
The molecular structure of boronic acids, including aliphatic ones like n-butylboronic acid, has been extensively studied using a combination of experimental and theoretical methods. X-ray crystallography provides valuable structural information in the solid state, while vibrational spectroscopy techniques such as infrared and Raman spectroscopy offer insights into the vibrational modes of these compounds. Computational methods, including molecular dynamics simulations and density functional theory, further elucidate the influence of environmental factors and temperature on the molecular properties of boronic acids. These studies are crucial for understanding the behavior of boronic acids in various contexts, including their interactions and bonding patterns .
Chemical Reactions Analysis
Boronic acids participate in a variety of chemical reactions, with their boron moiety playing a pivotal role. The Diels-Alder reactivity of quinonyl boronic acids, for instance, showcases the ability of the boronic acid group to significantly enhance reactivity and control reaction outcomes. The boronic acid group acts as a temporary controller in reactions, leading to the formation of complex products such as trans-fused tetrahydronaphthoquinones in a highly diastereoselective manner. These reactions highlight the potential of boronic acids to be used in the synthesis of diverse and complex molecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure and the presence of the boron atom. The study of n-butylboronic acid, an aliphatic boronic acid, through experimental and theoretical methods, has provided insights into properties such as intermolecular hydrogen bonding and vibrational modes. Computational studies, including atoms in molecules (AIM) theory, have been applied to understand the electron density topology and properties of the hydrogen bonds in these compounds. Such analyses are essential for predicting the behavior of boronic acids in various applications, ranging from biological systems to materials science .
Applications De Recherche Scientifique
1. Applications in Organic Synthesis
(4-Butoxy-3,5-dimethylphenyl)boronic acid and its derivatives play a significant role in organic synthesis. For instance, the Suzuki Reaction utilizes diarylborinic acids, including derivatives like bis(3,5-dimethylphenyl)borinic acid, for efficient cross-coupling processes, as demonstrated by Winkle and Schaab (2001) in their study published in Organic Process Research & Development (Winkle & Schaab, 2001).
2. Role in Chemical Characterization and Properties
The study of chemical properties and formation of complexes with boronic acids offers insights into their potential applications. Nishihara, Nara, and Osakada (2002) explored the formation of tetraarylpentaborates from arylboronic acids, highlighting the diverse chemical behavior and potential applications of these compounds in inorganic chemistry (Nishihara, Nara, & Osakada, 2002).
3. Applications in Sugar Purification
Griffin and Shu (2004) demonstrated the use of various boronic acids, including 3,5-dimethylphenylboronic acid, in the purification and concentration of sugars from hemicellulose hydrolysates. This highlights the potential utility of boronic acids in industrial processes, particularly in sugar processing and biofuel production (Griffin & Shu, 2004).
4. Biomedical Applications
Significant research has been conducted into the biomedical applications of boronic acids. Cambre and Sumerlin (2011) reviewed the use of boronic acid-containing polymers in various biomedical applications, including the treatment of diseases like HIV, obesity, diabetes, and cancer. This illustrates the potential of boronic acid derivatives in the development of new therapeutic materials (Cambre & Sumerlin, 2011).
5. Sensing and Detection Applications
Boronic acids are also utilized in sensing applications due to their interactions with diols and strong Lewis bases. Huang et al. (2012) summarized recent advancements in boronic acid sensors for various applications, including detecting carbohydrates and bioactive substances, emphasizing their role in the development of new fluorescent probes (Huang et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
(4-butoxy-3,5-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO3/c1-4-5-6-16-12-9(2)7-11(13(14)15)8-10(12)3/h7-8,14-15H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVHHUSAJRKJRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OCCCC)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584427 |
Source


|
| Record name | (4-Butoxy-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Butoxy-3,5-dimethylphenyl)boronic acid | |
CAS RN |
845551-41-9 |
Source


|
| Record name | (4-Butoxy-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)







![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)


